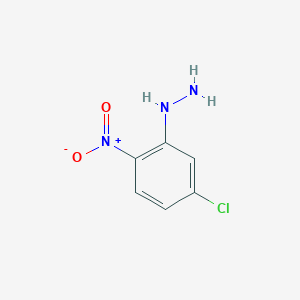

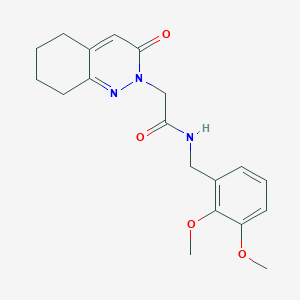

(5-Chloro-2-nitrophenyl)hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of (5-Chloro-2-nitrophenyl)hydrazine derivatives involves various chemical reactions, utilizing different starting materials and conditions to achieve the desired products. For instance, the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a key precursor for high-performance energetic materials, is carried out through the condensation of picryl chloride with hydrazine hydrate, showcasing the versatility of nitrophenyl hydrazines in synthesizing energetic compounds (Badgujar et al., 2009).

Aplicaciones Científicas De Investigación

(1) Supramolecular Structures and Polymorphism

- Research shows that compounds similar to (5-Chloro-2-nitrophenyl)hydrazine, such as 1-(2-chloronicotinoyl)-2-(nitrophenyl)hydrazines, display polymorphism and form complex hydrogen-bonded supramolecular structures in both two and three dimensions. These structures result from various hydrogen bonds and pi-pi stacking interactions, highlighting the molecule's potential in material science and crystal engineering (Wardell et al., 2007).

(2) Intermediate in Synthesis of Heterocyclic Compounds

- Derivatives of hydrazine, including (5-Chloro-2-nitrophenyl)hydrazine, are used as stable intermediates in the synthesis of pyrazoles (5-hydroxy-2-pyrazolines) or their linear tautomers (hydrazones) when reacted with compounds containing strong electron-withdrawing substituents. This indicates its role in the synthesis of complex organic compounds with potential applications in pharmaceuticals and material science (Zelenin et al., 2002).

(3) Catalyst in Synthesis of Aryl Hydrazine Derivatives

- Aryl hydrazide derivatives, including (5-Chloro-2-nitrophenyl)hydrazine, have been synthesized through catalyst-optimized solvent-free condensation, exhibiting significant yields and antimicrobial activities. This underscores its relevance in medicinal chemistry and drug discovery (Ananthi et al., 2017).

(4) Molecular Sensing and Environmental Monitoring

- A "turn-on" fluorescence probe based on a related molecule, 5-chlorothiophene-2-carbonyl chloride, demonstrated high selectivity and sensitivity for detecting hydrazine, a toxic environmental contaminant. This innovation indicates the potential of (5-Chloro-2-nitrophenyl)hydrazine derivatives in environmental monitoring and public health safety (Jiang et al., 2020).

Safety and Hazards

- Safety Data Sheet (SDS) : Refer to the MSDS for safety information.

Mecanismo De Acción

Target of Action

It’s known that hydrazine derivatives can interact with various biological targets .

Mode of Action

(5-Chloro-2-nitrophenyl)hydrazine, like other hydrazine derivatives, can react with aldehydes and ketones to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

It’s known that hydrazine derivatives can influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, and others .

Result of Action

Some hydrazine derivatives have shown potent activity against certain cell lines .

Propiedades

IUPAC Name |

(5-chloro-2-nitrophenyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-4-1-2-6(10(11)12)5(3-4)9-8/h1-3,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJAAWBBWCBSNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NN)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-nitrophenyl)hydrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)

![N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B2489322.png)

![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)

![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2489325.png)

![ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate](/img/structure/B2489331.png)

![3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2489334.png)